Bromhydrate d'arécaïdine

Vue d'ensemble

Description

Arecaidine hydrobromide is a pyridine alkaloid derived from the hydrolysis of arecoline, which is found in the areca nut (Areca catechu). This compound is known for its potent inhibitory effects on the uptake of gamma-aminobutyric acid (GABA), making it a significant subject of study in neuroscience and pharmacology .

Applications De Recherche Scientifique

Arecaidine hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on GABA uptake and its potential role in modulating neurotransmitter activity.

Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its inhibitory effects on GABA uptake.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mécanisme D'action

Target of Action

Arecaidine hydrobromide, a derivative of arecoline, primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as muscle contraction, heart rate, and cognitive functions .

Mode of Action

Arecaidine hydrobromide acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine, a neurotransmitter. Furthermore, arecaidine has been shown to be a potent inhibitor for the uptake of the central inhibitory transmitter, gamma-aminobutyric acid (GABA) .

Biochemical Pathways

It is known that the activation of acetylcholine receptors can influence various downstream effects, including the modulation ofneuronal excitability , synaptic plasticity , and the release of other neurotransmitters . The inhibition of GABA uptake can lead to an increase in GABAergic activity, which generally results in a decrease in neuronal excitability .

Pharmacokinetics

Arecoline, from which arecaidine is derived, is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . The volume of distribution and clearance of arecoline have been reported, suggesting its potential to reach various tissues in the body . .

Result of Action

The activation of acetylcholine receptors by arecaidine hydrobromide can lead to various physiological effects, depending on the specific receptor subtype and its location. For instance, it can cause muscle contraction, changes in heart rate, or modulation of cognitive functions . The inhibition of GABA uptake can result in decreased neuronal excitability, potentially influencing mood and anxiety levels .

Action Environment

The action of arecaidine hydrobromide can be influenced by various environmental factors. For example, the presence of other substances, such as those found in betel quid (a mixture often containing areca nut), can potentially affect the absorption and metabolism of arecaidine . Furthermore, genetic factors, such as variations in the genes encoding for its target receptors or metabolic enzymes, can also influence its action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Arecaidine hydrobromide interacts with several enzymes and proteins. It is a potent inhibitor of GABA uptake, affecting the function of GABA receptors . It also interacts with the H±coupled amino acid transporter 1 (PAT1, SLC36A1), inhibiting the uptake of L-proline .

Cellular Effects

Arecaidine hydrobromide has various effects on cells. It influences cell function by modulating GABA receptor activity and L-proline uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of arecaidine hydrobromide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a competitive inhibitor of L-proline uptake by binding to the PAT1 transporter . It also inhibits GABA uptake, affecting the function of GABA receptors .

Dosage Effects in Animal Models

The effects of arecaidine hydrobromide can vary with different dosages in animal models

Metabolic Pathways

Arecaidine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as the H±coupled amino acid transporter 1 (PAT1, SLC36A1)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arecaidine hydrobromide can be synthesized through the hydrolysis of arecoline. The process involves the reaction of arecoline with hydrobromic acid, resulting in the formation of arecaidine hydrobromide. The reaction typically requires controlled conditions to ensure the complete conversion of arecoline to arecaidine hydrobromide .

Industrial Production Methods: Industrial production of arecaidine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity arecoline and hydrobromic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Arecaidine hydrobromide undergoes several types of chemical reactions, including:

Oxidation: Arecaidine can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert arecaidine to its reduced forms.

Substitution: Arecaidine can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of arecaidine.

Reduction: Reduced forms of arecaidine.

Substitution: Halogenated arecaidine derivatives.

Comparaison Avec Des Composés Similaires

Arecoline: The parent compound from which arecaidine is derived. Arecoline has similar inhibitory effects on GABA uptake but is more toxic.

Guvacine: Another alkaloid found in areca nut with similar inhibitory effects on GABA uptake.

Guvacoline: Similar in structure and function to arecoline and arecaidine

Uniqueness: Arecaidine hydrobromide is unique due to its specific inhibitory effects on GABA uptake and its relatively lower toxicity compared to arecoline. This makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Arecaidine hydrobromide, a salt of arecoline, is derived from the betel nut and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of Arecaidine Hydrobromide

Arecaidine hydrobromide is an active alkaloid primarily found in the areca nut (Areca catechu). Historically, it has been used to treat tapeworm infections in canines. Recent research highlights its potential in treating various conditions due to its multifaceted biological activities.

Pharmacological Activities

-

Anticancer Effects

- Arecaidine hydrobromide has demonstrated cytotoxicity against various cancer cell lines. In vitro studies show that it induces apoptosis in A549 (non-small-cell lung cancer) and K562 (leukemia) cell lines. The IC50 values for these cells were reported as 11.73 ± 0.71 µM for A549 and 15.3 ± 1.08 µM for K562, indicating significant cytotoxic potential compared to standard chemotherapeutics like staurosporine and doxorubicin .

-

Anti-inflammatory Properties

- The compound exhibits anti-inflammatory effects, particularly in models of rheumatoid arthritis (RA). It has been shown to alleviate symptoms in collagen-induced arthritis (CIA) mice by inhibiting the PI3K/AKT signaling pathway, promoting cell cycle arrest and apoptosis in fibroblast-like synoviocytes .

- Anticataract Activity

- Neuroprotective Effects

The biological activities of arecaidine hydrobromide can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2 .

- Enzyme Inhibition : It acts as an inhibitor of aldose reductase, impacting glucose metabolism and reducing complications associated with diabetes .

- Signal Pathway Modulation : Arecaidine hydrobromide influences key signaling pathways including PI3K/AKT, which is critical for cell survival and proliferation.

Toxicological Considerations

Despite its therapeutic potential, arecaidine hydrobromide is associated with several toxic effects:

- Acute Toxicity : Studies indicate potential acute toxic effects at higher concentrations, necessitating careful dosage regulation .

- Long-term Effects : Chronic exposure may lead to adverse effects on the liver and other organs, underscoring the need for further research into its safety profile .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of arecaidine hydrobromide:

Propriétés

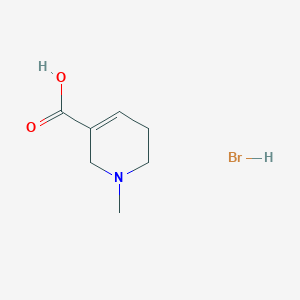

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFCPUUBJMUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208874 | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6013-57-6 | |

| Record name | Arecaidine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.